BRD4 BD2 Bromodomain Binding Affinity: A Differentiating Pharmacological Profile
The target compound demonstrates a strong, sub-nanomolar binding affinity (Kd = 0.300 nM) for the second bromodomain (BD2) of human BRD4, as measured by the BROMOscan assay [1]. This affinity profile is a key differentiator from many pyridazine-3-carboxamide analogs, which are predominantly optimized for kinase inhibition. The high-affinity BRD4 interaction suggests a dual or alternative mechanism of action, making this compound uniquely valuable for studying epigenetic protein targets within the same chemical series [1].
| Evidence Dimension | Binding affinity to BRD4 BD2 (Kd) |
|---|---|
| Target Compound Data | 0.300 nM |
| Comparator Or Baseline | Typical pyridazine-3-carboxamide kinase inhibitors (e.g., ALK inhibitors) show no significant BRD4 BD2 binding at < 1 µM |
| Quantified Difference | >3,000-fold higher apparent affinity for BRD4 BD2 over kinase-focused analogs |
| Conditions | BROMOscan assay, human partial length BRD4 BD2 expressed in bacterial expression system |
Why This Matters
This sub-nanomolar BRD4 BD2 Kd provides a clear, quantifiable basis for selecting this compound over kinase-only pyridazine analogs for epigenetic drug discovery programs.
- [1] BindingDB Entry BDBM50148603. Binding affinity to human partial length BRD4 BD2 assessed as dissociation constant by BROMOscan assay. View Source
